2-NONYL-4,5-DIHYDROOXAZOLE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58821-46-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-nonyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h2-11H2,1H3 |
InChI Key |
OQWAVMKUNIQCFD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCCC1=NCCO1 |
Synonyms |
2-nonyl-2-oxazoline |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights for 2 Nonyl 4,5 Dihydrooxazole and Analogues
Established and Emerging Synthetic Routes to the 4,5-Dihydrooxazole Ring System
The construction of the 4,5-dihydrooxazole ring can be achieved through several established and emerging synthetic methodologies. These routes primarily involve the formation of the core heterocyclic structure from acyclic precursors.
Condensation Reactions of Amino Alcohols with Carboxylic Acid Derivatives, Nitriles, Aldehydes, and Imidates
A cornerstone in the synthesis of 4,5-dihydrooxazoles is the condensation reaction between a β-amino alcohol and a suitable carbonyl-containing compound or its equivalent. thieme-connect.com
Carboxylic Acid Derivatives: The reaction of amino alcohols with carboxylic acids or their derivatives, such as acid chlorides, is a common approach. While the use of carboxylic acids under Appel conditions can be effective, it often necessitates challenging purification to remove byproducts. thieme-connect.com A three-step method involving the reaction with acid chlorides to form an amido alcohol, followed by conversion of the hydroxyl group to a good leaving group and subsequent base-mediated cyclization, generally provides good yields. thieme-connect.com
Nitriles: The Lewis acid-catalyzed condensation of amino alcohols with nitriles at elevated temperatures represents a highly efficient one-pot process for synthesizing 2-substituted oxazolines. thieme-connect.comacs.org This method has been shown to be effective for a range of nitriles and amino alcohols. acs.org Copper-N-heterocyclic carbene (NHC) complexes have also been employed as catalysts, allowing for milder reaction conditions. acs.orgorganic-chemistry.org
Aldehydes: Aldehydes serve as versatile precursors for 2-substituted-4,5-dihydrooxazoles. The initial condensation of an aldehyde with an amino alcohol forms an oxazolidine (B1195125) intermediate. thieme-connect.com This intermediate can then undergo oxidation to yield the desired oxazoline (B21484). thieme-connect.com This approach has been successfully applied to both aromatic and aliphatic aldehydes, including long-chain aldehydes like decanal (B1670006) for the synthesis of 2-nonyl substituted oxazolines. thieme-connect.comthieme-connect.com
Imidates: Imidates, which can be prepared from nitriles or primary amides, react smoothly with amino alcohols to afford 4,5-dihydrooxazoles. thieme-connect.com
A comparative table of these condensation methods is provided below:
| Reactant | General Conditions | Advantages | Disadvantages |
| Carboxylic Acid Derivatives | Appel conditions or multi-step via acid chloride | Generally good yields | Can require tedious purification |
| Nitriles | Lewis acid catalysis, high temperature | Efficient one-pot process | May require harsh conditions |
| Aldehydes | Formation of oxazolidine, then oxidation | Mild conditions, broad scope | Requires an additional oxidation step |
| Imidates | Reaction with amino alcohol | Smooth reaction | Requires pre-synthesis of the imidate |
Oxidative Cyclization Protocols Employing Various Reagents
Oxidative cyclization offers an alternative and powerful strategy for the synthesis of 4,5-dihydrooxazoles. These methods often involve the in-situ generation of a reactive intermediate that subsequently cyclizes.
One prominent method is the oxidative cyclization of oxazolidines, formed from the condensation of amino alcohols and aldehydes. thieme-connect.com Reagents such as N-bromosuccinimide (NBS) have proven effective for this transformation, providing high yields under mild conditions. thieme-connect.comthieme-connect.com
Another approach involves the oxidative conversion of Erlenmeyer azlactones using reagents like (diacetoxyiodo)benzene (B116549) (DIB) under basic conditions. researchgate.netresearchgate.net This metal-free method is advantageous due to its operational simplicity and use of readily available starting materials. researchgate.netresearchgate.net Phenyliodine diacetate (PIDA) has also been used to mediate the intramolecular oxidative cyclization of enamides to form oxazoles. acs.org
Electrochemical methods are emerging as a sustainable alternative for oxidative cyclization. rsc.org These protocols avoid the need for external chemical oxidants by using an electric current to drive the reaction. rsc.org For instance, the electrochemical oxidative radical cascade cyclization of N-(2-vinylphenyl)amides has been developed for the synthesis of various oxazoline derivatives. rsc.org
Strategies for Stereoselective Introduction of Substituents within the Dihydrooxazole Ring
The synthesis of enantiomerically pure oxazolines is of great importance, particularly for their application as chiral ligands in asymmetric catalysis. Stereoselectivity can be achieved through several strategies:
Use of Chiral Amino Alcohols: The most straightforward approach is the use of chiral β-amino alcohols as starting materials. The inherent chirality of the amino alcohol is directly transferred to the oxazoline product. For example, the cyclocondensation of chiral β-amino alcohols with nitriles or activated carbonyl compounds is a common method for preparing chiral oxazolines.
Asymmetric Catalysis: Asymmetric catalysis can be employed to control the stereochemistry during the formation of the dihydrooxazole ring. This often involves the use of a chiral catalyst to influence the stereochemical outcome of the cyclization reaction.
Diastereoselective Cyclization: In cases where the substrate contains a pre-existing chiral center, diastereoselective cyclization can be achieved. For example, the palladium(0)-catalyzed intramolecular cyclization of acyclic allylic and homoallylic benzamides proceeds with high diastereoselectivity to form vinyl oxazolines. acs.org
Targeted Synthesis of 2-Nonyl-4,5-Dihydrooxazole and Specific Alkyl-Substituted Derivatives
The synthesis of this compound and other long-chain alkyl-substituted derivatives often requires specific optimization of reaction conditions to accommodate the properties of the long alkyl chain.
Optimization of Reaction Conditions for Long-Chain Alkyl Introduction
The introduction of a long alkyl chain, such as a nonyl group, at the 2-position of the dihydrooxazole ring has been successfully achieved using various methods. One effective route is the condensation of an amino alcohol with a long-chain aldehyde, such as decanal, followed by oxidative cyclization. thieme-connect.com For instance, the reaction of 2-amino-2-methylpropan-1-ol with decanal in the presence of N-bromosuccinimide (NBS) in dichloromethane (B109758) yields 4,4-dimethyl-2-nonyl-4,5-dihydrooxazole in good yield. thieme-connect.com
The optimization of reaction conditions for such transformations often involves screening of solvents, temperatures, and catalysts to maximize yield and minimize side reactions. For example, in nickel-catalyzed reductive alkylsilylation reactions, which can be adapted for introducing alkyl chains, parameters such as the choice of ligand, reductant, and solvent, as well as the reaction temperature and time, are crucial for achieving high yields. nih.gov
Development of One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot procedures are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of 2-alkyl-substituted dihydrooxazoles have been developed.
A notable one-pot synthesis involves the reaction of an amino alcohol with an aldehyde and an oxidizing agent in a single reaction vessel. thieme-connect.comthieme-connect.com For example, the reaction of an amino alcohol, an aldehyde, and N-bromosuccinimide in dichloromethane provides a simple and high-yielding route to variously substituted 2-oxazolines, including those with long alkyl chains. thieme-connect.comthieme-connect.com
Another efficient one-pot approach is the Lewis acid-catalyzed condensation of amino alcohols with nitriles. thieme-connect.com Furthermore, a cesium carbonate-mediated one-pot synthesis of 2-aryl-5-alkyl-substituted oxazoles from aromatic primary amides and 2,3-dibromopropene (B1205560) has been reported, demonstrating the versatility of one-pot strategies. organic-chemistry.org Four-component reactions have also been developed, which allow for the assembly of complex oxazoline-containing structures from simple starting materials in a single operation. nih.govacs.org
The table below summarizes a selection of one-pot procedures for the synthesis of substituted dihydrooxazoles.
| Reactants | Catalyst/Reagent | Key Features |
| Amino alcohol, Aldehyde, NBS | None | Mild conditions, broad scope, high yields. thieme-connect.comthieme-connect.com |
| Amino alcohol, Nitrile | Lewis Acid | Efficient, high temperature. thieme-connect.com |
| Aromatic primary amide, 2,3-Dibromopropene | Cs2CO3 | Non-catalytic, good yields. organic-chemistry.org |
| Salicylaldehyde, Grignard reagent, Dihydrooxazole | None | Four-component reaction, forms N-amino-benzylated phenols. nih.govacs.org |
Green Chemistry Principles in 4,5-Dihydrooxazole Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. This section explores the use of benign solvents and reagents, as well as the impact of microwave-assisted synthesis on reaction kinetics.
Exploration of Environmentally Benign Solvents and Reagents
The search for greener alternatives to traditional organic solvents is a key focus in the synthesis of 4,5-dihydrooxazoles. nih.gov Conventional solvents like acetonitrile, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective but pose environmental and safety concerns. nih.gov Consequently, research has turned towards more sustainable options.
One promising area is the use of bio-based solvents. For instance, 2-methyl-tetrahydrofuran (mTHF), derived from biomass waste, has been successfully used in the synthesis of 2-decenyl-2-oxazoline, a compound structurally similar to this compound. core.ac.uk Another novel "green" solvent, dihydrolevoglucosenone (Cyrene™), has been investigated for the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines. nih.gov While challenges remain, particularly with highly reactive monomers, this research highlights the ongoing effort to replace hazardous solvents. nih.gov
Ethyl acetate (B1210297) has also been explored as a greener solvent for the CROP of 2-ethyl-2-oxazoline (B78409). nih.gov However, its applicability is limited as it is not a suitable solvent for a broad range of poly(2-oxazoline)s. nih.gov Supercritical carbon dioxide has been utilized for synthesizing 2-oxazoline-based oligomers, although this method has so far been limited to producing low molar mass polymers. nih.gov
In addition to solvents, the choice of reagents and catalysts is crucial for a green synthesis. The use of heterogeneous catalysts, such as zeolites and clays, offers advantages like easy separation and recyclability. researchgate.netbenthamopen.com For example, Hβ-zeolite has been employed as both a catalyst and a support in the microwave-assisted synthesis of 2-oxazolines from fatty acids, leading to high yields and a simplified, safe work-up procedure. researchgate.net Dowex-50W, a hydrogen ion exchange resin, has also been shown to be an effective and recyclable catalyst for the synthesis of oxazolines under solvent-free conditions. benthamopen.com The use of oxidizing agents like N-bromosuccinimide and hypervalent iodine reagents has been reported in the formation of oxazolines from aldehydes. researchgate.net
The following table summarizes some of the environmentally benign solvents and reagents used in the synthesis of 4,5-dihydrooxazoles and their analogues.
| Solvent/Reagent | Application | Advantages | Reference |
| 2-Methyl-tetrahydrofuran (mTHF) | Synthesis of 2-decenyl-2-oxazoline | Bio-based, derived from waste biomass | core.ac.uk |
| Dihydrolevoglucosenone (Cyrene™) | CROP of 2-alkyl-2-oxazolines | "Green" solvent with a good safety profile | nih.gov |
| Ethyl Acetate | CROP of 2-ethyl-2-oxazoline | Greener alternative to traditional solvents | nih.gov |
| Supercritical Carbon Dioxide | Synthesis of 2-oxazoline-based oligomers | Environmentally benign | nih.gov |
| Hβ-Zeolite | Catalyst and support in microwave-assisted synthesis | Recyclable, facilitates cyclization and dehydration | researchgate.net |
| Dowex-50W | Catalyst for oxazoline synthesis | Recyclable, enables solvent-free conditions | benthamopen.com |
Microwave-Assisted Synthesis and Its Impact on Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. doi.orgtandfonline.com This technology has been successfully applied to the synthesis of this compound and its analogues, leading to accelerated reaction rates, increased yields, and often milder reaction conditions. tandfonline.comtandfonline.comijpsjournal.com
The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which arises from the interaction of the microwave's electric field with polar molecules and ions. doi.orgtandfonline.com This efficient energy transfer can dramatically shorten reaction times. For example, the cationic ring-opening polymerization of 2-ethyl-2-oxazoline at 190°C under microwave irradiation reached full monomer conversion in less than a minute, compared to 6 hours under conventional heating at 82°C. nih.gov
Kinetic studies on the microwave-assisted polymerization of various 2-substituted-2-oxazolines have consistently demonstrated an enhancement of reaction rates compared to conventional heating. doi.orgnih.gov This acceleration is not solely due to the higher temperatures achievable in sealed microwave reactors but is also attributed to what are sometimes termed "non-thermal microwave effects," although the exact nature of these effects is still a subject of discussion. nih.gov The presence of a strong dipole moment in the reacting molecules appears to play a crucial role. doi.org
The table below presents a comparison of reaction times and yields for the synthesis of 2-oxazolines using conventional heating versus microwave-assisted methods, illustrating the significant impact of this technology.
| Compound | Synthesis Method | Reaction Time | Yield | Reference |
| 2,4,5-Trisubstituted Imidazoles | Conventional Heating | Several hours | - | ijpsjournal.com |
| 2,4,5-Trisubstituted Imidazoles | Microwave-Assisted | A few minutes | 74-93% | ijpsjournal.com |
| 2-Aryl-2-oxazolines | Microwave-Assisted (with PPE/CHCl₃) | Short | Very good | organic-chemistry.org |
| 5-Aminopyrazolone | Conventional Heating | 4 hours | 80% | ijpsjournal.com |
| 5-Aminopyrazolone | Microwave-Assisted (solvent-free) | 2 minutes | 88% | ijpsjournal.com |
| 2-Oxazolines from Fatty Acids | Microwave-Assisted (with Hβ-zeolite) | - | 68-94% | researchgate.net |
The application of microwave irradiation has proven particularly beneficial for the synthesis of polymers from 2-oxazoline monomers. tandfonline.comtandfonline.combohrium.com It has been shown to be a powerful tool for the cationic ring-opening polymerization of linear 2-alkyl-2-oxazolines, including 2-nonyl-2-oxazoline. tandfonline.com The ability to rapidly screen reaction conditions and build libraries of polymers makes microwave-assisted synthesis a valuable technique in materials science. bohrium.com
Chemical Reactivity and Transformation Pathways of 2 Nonyl 4,5 Dihydrooxazole Derivatives
Ring-Opening Reactions and Their Mechanistic Pathways
The stability of the dihydrooxazole ring is moderate, and it can be opened under various conditions, including hydrolysis or by the action of electrophiles and nucleophiles. These reactions are fundamental to the use of dihydrooxazoles as synthetic intermediates and as monomers in cationic ring-opening polymerization (CROP). mdpi.com
The hydrolysis of the 2-substituted-4,5-dihydrooxazole ring is a well-studied process that typically proceeds after activation of the ring nitrogen. researchgate.net This activation can occur via protonation in acidic media or alkylation, forming a more reactive oxazolinium salt. researchgate.net
The mechanism for both neutral and base-assisted hydrolysis of the resulting 2-substituted-2-oxazolinium salts involves a nucleophilic attack by water or hydroxide (B78521) at the C2 position of the ring. researchgate.net This attack leads to a tetrahedral intermediate. Subsequent ring cleavage yields an amino ester intermediate. researchgate.net This amino ester is often unstable and readily undergoes an intramolecular N-acylation, which is a rearrangement reaction, to form the final, more thermodynamically stable N-substituted-(2-hydroxyethyl)amide product. researchgate.net Mechanistic studies have confirmed that the hydrolysis of the oxazoline (B21484) ring results in the respective aminoester, which is often prone to this rapid rearrangement. researchgate.net
Table 1: Mechanistic Steps in Hydrolytic Cleavage of 2-Substituted-4,5-Dihydrooxazoles
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Activation | Protonation or alkylation of the ring nitrogen atom. | Oxazolinium salt |
| 2. Nucleophilic Attack | Attack of water or hydroxide ion at the electrophilic C2 carbon. | Tetrahedral intermediate |
| 3. Ring Opening | Cleavage of the C-O bond to open the ring. | Amino ester |
| 4. Rearrangement | Intramolecular N-acylation (O-to-N acyl transfer). | N-(2-hydroxyethyl)amide |
The dihydrooxazole ring can be opened by a variety of electrophilic and nucleophilic reagents. The process is often initiated by an electrophile, which activates the ring and makes it susceptible to nucleophilic attack. nih.gov
Electrophilic Activation: The reaction is typically instigated by the addition of an electrophilic initiator, which can be a Brønsted or Lewis acid. nih.gov This activation step forms a cationic oxazolinium intermediate, significantly increasing the electrophilicity of the ring carbons, particularly C2 and C5.
Nucleophilic Attack: Following activation, a nucleophile can attack the oxazolinium intermediate to open the ring. A wide array of nucleophiles has been successfully employed in this type of transformation. nih.govumich.edu The site of attack (C2 vs. C5) can be influenced by the nature of the substituent at the C2 position and the reaction conditions. For example, after Lewis acid activation, aryl nucleophiles have been observed to add diastereoselectively at the C5-position. nih.gov In contrast, many other nucleophiles add at the C2 position, leading to cleavage of the C2-O1 bond. researchgate.netnih.gov
Acidic sulfonimide nucleophiles, for instance, have been shown to open various alkyl- and aryl-2-oxazoline rings by refluxing in 1,4-dioxane, yielding sulfonimidation products. umich.edu This reaction works well for electron-rich 2-oxazolines but is less effective for electron-poor substrates. umich.edu
Table 2: Examples of Nucleophiles Used in Ring-Opening of Activated Dihydrooxazoles
| Nucleophile Type | Specific Examples | Reference |
|---|---|---|
| C-Nucleophiles | Aryl groups, Enolates, Cyanide | nih.gov |
| N-Nucleophiles | Secondary amines, Azide, Sulfonimides | nih.govumich.edu |
| O-Nucleophiles | Hydroxide, Alkoxides, Phenols | nih.gov |
| S-Nucleophiles | Sulfides, Thiols, Thiophenols | nih.gov |
| X-Nucleophiles | Fluoride, Iodide | nih.gov |
Functionalization Reactions at the 2-Position and Ring Carbons
Beyond ring-opening, the dihydrooxazole scaffold allows for functionalization, either by modifying substituents attached to the ring or by direct reaction on the ring carbons.
The imino carbon (C2) is the most electrophilic center in the neutral dihydrooxazole ring and becomes even more so upon N-protonation or N-alkylation to form the oxazolinium ion. This position is the primary site for nucleophilic attack in many reactions, including the hydrolytic cleavage discussed previously. researchgate.net
The mechanism of hydrolysis serves as a prime example of reactivity at C2, where the nucleophilic attack of water at this position initiates the ring-opening sequence. researchgate.net This inherent reactivity makes C2 a key handle for transformations. For example, the reaction of 2-substituted oxazolines with organolithium reagents can lead to the formation of ketones after hydrolysis, although this can be complex. The Pinner reaction, involving the treatment of nitriles with alcohols in the presence of an acid catalyst to form an imidate salt, followed by reaction with an amino alcohol, is a classic method for forming the 2-substituted dihydrooxazole ring itself, highlighting the importance of the functionality at C2. thieme-connect.de
Achieving regioselective and stereoselective functionalization is crucial for creating complex molecules with defined three-dimensional structures. In dihydrooxazole chemistry, this can be accomplished either by functionalizing the ring itself or by modifying its substituents.
Functionalization of Ring Substituents: A common strategy involves introducing a reactive group on a substituent at the 2-position. For instance, a 2-(2-bromophenyl)-4,5-dihydrooxazole (B1642726) can be used as a substrate where the bromine atom serves as a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura reaction, without affecting the stereochemistry of the oxazoline ring itself. smolecule.com
Direct Ring Functionalization: Direct, highly selective functionalization of the dihydrooxazole ring's C-H bonds is more challenging but can be achieved. Catalyst-controlled reactions can direct functionalization to a specific site. nih.gov A notable example of regioselective and diastereoselective functionalization is the addition of aryl nucleophiles to the C5-position of the dihydrooxazole ring following activation with a Lewis acid. nih.gov Furthermore, strategies for the regioselective functionalization of related heterocyclic systems often rely on the directing ability of substituents on the ring. renzoluisi-lab.comrsc.org
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. beilstein-journals.orgsci-hub.seajrconline.org
Recently, 4,5-dihydrooxazole derivatives have been shown to participate as nucleophilic partners in a novel four-component reaction (M4CR). nih.govacs.org This reaction involves the addition of a Grignard reagent to an ortho-tert-butoxycarbonyloxy (o-OBoc) salicylaldehyde, which generates a reactive ortho-quinone methide (o-QM) intermediate in situ. nih.gov The dihydrooxazole then acts as a nucleophile, attacking the o-QM. A subsequent hydrolytic workup of the resulting zwitterionic intermediate yields complex N-amino-benzylated phenol (B47542) structures. nih.govacs.org
This M4CR demonstrates a powerful method for rapidly assembling complex molecular scaffolds from simple starting materials, where the dihydrooxazole derivative is a key building block. nih.gov
Table 3: Four-Component Reaction Involving a Dihydrooxazole Derivative
| Component 1 | Component 2 | Component 3 | Component 4 (Workup) | Product Class | Reference |
|---|
The participation of dihydrooxazoles in MCRs highlights their utility in diversity-oriented synthesis for creating libraries of complex molecules. While classic MCRs like the Passerini and Ugi reactions are primarily based on isocyanides, the ability of other heterocycles like dihydrooxazoles to engage in similar one-pot transformations expands the toolkit of synthetic chemists. mdpi.comresearchgate.netscribd.comnih.gov
Role as Unique Reaction Partners in Complex Chemical Transformations
Derivatives of 2-nonyl-4,5-dihydrooxazole, and the broader class of 4,5-dihydrooxazoles (also known as 2-oxazolines), have emerged as exceptionally versatile reaction partners in complex chemical transformations. Their utility extends beyond simple functional group manipulations, positioning them as key components in multicomponent reactions (MCRs), cycloadditions, and sophisticated catalytic systems. MCRs, in particular, benefit from the inclusion of dihydrooxazoles, as these reactions aim to construct complex molecules from three or more starting materials in a single operation, maximizing efficiency and atom economy. nih.gov The underlying principle of these reactions involves the generation of reactive functional groups that undergo selective subsequent transformations. nih.gov
One of the prominent roles of dihydrooxazole derivatives is as potent nucleophiles. In a novel four-component reaction (M4CR), various 4,5-dihydrooxazoles participate in the nucleophilic addition to ortho-quinone methides (o-QMs), which are generated in situ. nih.gov This reaction brings together an ortho-OBoc salicylaldehyde, a Grignard reagent, a dihydrooxazole, and water in a single pot. nih.gov The dihydrooxazole's sp2-hybridized nitrogen atom attacks the electrophilic o-QM, leading to the formation of a distinctive zwitterionic intermediate. nih.gov This intermediate is a crucial nexus in the reaction pathway, ultimately leading to a diverse array of N-amino-benzylated phenols after an aqueous workup. nih.gov
Furthermore, dihydrooxazole moieties are integral components of highly effective ligands in asymmetric catalysis. thieme-connect.com For instance, pyridine-oxazoline (PyOx) type ligands, such as derivatives of 2-(pyridin-2-yl)-4,5-dihydrooxazole, are well-established in palladium-catalyzed reactions and have been explored in nickel-catalyzed reductive couplings. tesisenred.net In these contexts, the dihydrooxazole unit, often chiral, coordinates to the metal center and influences the steric and electronic environment of the catalyst, thereby controlling reactivity and selectivity in processes like remote sp3 C–H functionalization. tesisenred.net
Their participation in cycloaddition reactions further underscores their unique reactivity. Alkenyldihydrooxazoles, for example, can act as key partners in highly diastereoselective formal aza-Diels-Alder reactions with various isocyanates. rsc.org This transformation provides a powerful method for synthesizing complex heterocyclic systems like oxazolo[3,2-c]pyrimidines. rsc.org The inherent reactivity of the dihydrooxazole ring system facilitates these complex bond-forming events, highlighting its role as a linchpin in building molecular complexity.
Investigation of Diastereoselectivity and Regioselectivity in MCR Products
The stereochemical and regiochemical outcomes of multicomponent reactions are critical measures of their synthetic utility. Investigations into MCRs involving this compound derivatives reveal a fascinating dichotomy, with some systems exhibiting remarkable control over selectivity while others show a notable lack thereof, depending on the specific transformation pathway.
High Diastereoselectivity: A compelling example of high stereochemical control is observed in the formal aza-Diels-Alder reaction between alkenyldihydrooxazoles and aryl or arenesulfonyl isocyanates. rsc.org This reaction proceeds with a high degree of diastereoselectivity to form complex fused heterocyclic products. rsc.org The specific geometry of the dihydrooxazole and its substituents directs the approach of the isocyanate, leading to the preferential formation of one diastereomer over others. This level of control is crucial for applications where specific stereoisomers are required, such as in the synthesis of chiral auxiliaries or biologically active molecules.
Table 1: Diastereoselectivity in the aza-Diels-Alder Reaction of Alkenyldihydrooxazoles
| Alkenyldihydrooxazole Reactant | Isocyanate Reactant | Product Class | Observed Selectivity |
|---|---|---|---|
| Chiral Alkenyldihydrooxazole | Aryl Isocyanate | Oxazolo[3,2-c]pyrimidine | Highly Diastereoselective rsc.org |
Regioselectivity and Lack of Diastereoselectivity: In contrast, the four-component reaction involving the nucleophilic addition of dihydrooxazoles to ortho-quinone methides demonstrates a different selectivity profile. nih.gov While the reaction is synthetically valuable for creating a variety of substituted phenols, the formation of the key benzopyran adducts proceeds with a notable lack of diastereoselectivity. nih.gov However, the same reaction pathway exhibits excellent regioselectivity. The zwitterionic intermediate formed after the initial nucleophilic attack can undergo a regioselective addition of water. nih.gov This controlled, position-specific addition occurs in preference to other potential reaction sites, highlighting how selectivity can be manifested differently at various stages of a complex, one-pot transformation. nih.gov Efforts to tune selectivity in such systems often involve modifying the structure of the dihydrooxazole auxiliary. tesisenred.netmdpi.com
Table 2: Selectivity Profile in a Four-Component Reaction Involving Dihydrooxazoles
| Aldehyde Component | Grignard Reagent | Dihydrooxazole Derivative | Key Intermediate | Final Product Class | Observed Selectivity |
|---|
This dual nature of dihydrooxazole derivatives—capable of inducing high stereoselectivity in some contexts while participating in highly regioselective but non-diastereoselective processes in others—makes them fascinating and powerful tools for the synthetic chemist exploring the landscape of complex chemical transformations.
Catalytic Applications of 4,5 Dihydrooxazole Systems, Including 2 Nonyl Derivatives
Chiral 4,5-Dihydrooxazoles as Ligands in Asymmetric Catalysiswikipedia.orgwikipedia.orgnih.govacs.org
Chiral oxazolines are foundational components of some of the most successful ligand classes in transition metal-catalyzed asymmetric synthesis. nih.gov Their effectiveness stems from the proximity of the stereocenter on the oxazoline (B21484) ring to the coordinating metal, which directly influences the stereochemical outcome of the reaction. nih.govbldpharm.com Two of the most prominent classes of ligands based on this scaffold are bisoxazolines (BOX) and phosphinooxazolines (PHOX).
The design of BOX and PHOX ligands is highly modular, enabling the creation of extensive libraries for catalyst screening. Chirality is typically introduced from readily available, optically active β-amino alcohols derived from amino acids. nih.govwikipedia.org
Bisoxazoline (BOX) Ligands: These C₂-symmetric ligands feature two chiral oxazoline rings connected by a linker, commonly a methylene (B1212753) (BOX) or pyridine (B92270) (PyBOX) bridge. wikipedia.org A prevalent synthetic strategy involves the one-pot condensation of a dinitrile, such as malononitrile (B47326) or dipicolinonitrile, with a chiral amino alcohol. wikipedia.orgacs.org This approach is efficient and uses inexpensive starting materials. wikipedia.org An alternative, classic method involves reacting a dialkylmalonyl dichloride with the amino alcohol, followed by conversion of the intermediate bis-hydroxyamide to a bis-chloroamide and subsequent ring closure. acs.org
| Ligand Type | Common Precursors | Key Synthetic Feature |
| BOX | Malononitrile, Chiral β-amino alcohol | One-pot condensation wikipedia.org |
| PyBOX | 2,6-Dicyanopyridine, Chiral β-amino alcohol | One-pot condensation wikipedia.org |
| IndaBOX | (1R,2S)-Aminoindanol, Carbamate protection, Bromination, Alkylation | Multi-step route allowing late-stage functionalization nih.gov |
Phosphinooxazoline (PHOX) Ligands: PHOX ligands are P,N-chelating ligands that combine a chiral oxazoline ring with a phosphine (B1218219) group, typically a diarylphosphine. wikipedia.orgcaltech.edu Their synthesis is also modular, allowing for variations in both the oxazoline and phosphine moieties to tune steric and electronic properties. wikipedia.orgorgsyn.org Common synthetic routes include:
Anionic Displacement: A phosphide (B1233454) anion displaces a halide (e.g., fluoride) on an aryl-oxazoline precursor. wikipedia.org
Grignard Reaction: A Grignard reagent formed from a 2-bromoaryl oxazoline reacts with a chlorophosphine. wikipedia.org
Copper-Catalyzed Coupling: An Ullmann-type reaction couples a 2-bromoaryl oxazoline with a phosphine, a method noted for its practicality and tolerance of diverse functional groups. wikipedia.orgnih.govcaltech.edu
Directed Ortho-Lithiation: An aryl oxazoline undergoes lithiation at the ortho position, followed by quenching with a chlorophosphine. wikipedia.org
The copper-catalyzed coupling is particularly advantageous as it is robust, scalable, and avoids the preparation of sensitive anionic reagents. nih.govcaltech.edu
The modular synthesis of oxazoline-based ligands is central to their utility in asymmetric catalysis, as it allows for the fine-tuning of enantioselectivity. nih.govacs.org The stereochemical outcome of a reaction is highly sensitive to the steric and electronic features of the ligand. acs.org
The substituent at the 4-position of the oxazoline ring is critical for stereocontrol. In transition metal complexes, this substituent projects into the space around the metal's active site, effectively blocking one of the two possible faces of an approaching substrate. wikipedia.org This steric hindrance directs the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product.
By systematically modifying the substituents on the ligand scaffold, chemists can optimize catalyst performance. For example:
Steric Tuning: Increasing the bulk of the substituent at the C4 position (e.g., from isopropyl to tert-butyl) can enhance enantioselectivity by creating a more defined chiral pocket.
Electronic Tuning: Introducing electron-withdrawing or electron-donating groups on the aryl backbone of PHOX or BOX ligands can alter the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. caltech.edu For instance, trifluoromethyl-substituted PHOX ligands have been shown to be superior to their non-fluorinated analogues in certain reactions. orgsyn.org
This ability to create a diverse range of ligands and correlate their structural features with catalytic performance is a cornerstone of modern asymmetric reaction development. nih.govunt.edu
Role in Transition Metal-Catalyzed Transformationsnih.govbldpharm.comnih.govnih.govorgsyn.org
Complexes formed between transition metals and dihydrooxazole-based ligands are powerful catalysts for a wide array of chemical transformations, enabling the construction of complex molecular architectures with high levels of stereocontrol. mdpi.com
Dihydrooxazole-metal complexes are particularly effective in promoting intramolecular reactions to form cyclic products. The defined chiral environment of the catalyst allows for high enantioselectivity in the formation of new rings.
A notable application is in intramolecular allylic alkylation and amination reactions. orgsyn.org For example, a palladium complex of a PHOX ligand was used to catalyze the intramolecular allylic amination of an allyl carbonate, successfully forming an unusual seven-membered azepane ring, a key step in the total synthesis of the natural product (-)-aurantioclavine. orgsyn.org Copper-BOX complexes are also classic catalysts for the asymmetric cyclopropanation of olefins with diazo compounds, achieving excellent enantioselectivities (up to 99% ee). wikipedia.org
Ligands containing the dihydrooxazole moiety are utilized in numerous fundamental catalytic cycles beyond cyclization.
Heck Reaction: Palladium complexes featuring PHOX ligands are efficient catalysts for asymmetric Heck reactions, a powerful method for C-C bond formation. They have proven superior to more traditional ligands like BINAP in certain intramolecular applications. wikipedia.org
Allylic Substitution: PHOX-palladium complexes are widely used to catalyze enantioselective allylic substitutions, a versatile transformation in organic synthesis. wikipedia.org
Hydrogenation: PHOX ligands are employed in iridium- and ruthenium-catalyzed asymmetric hydrogenations of ketones and other unsaturated substrates. wikipedia.orgorgsyn.org
Oxidative C-H/C-H Cross-Coupling: While less common, oxazoline-containing systems have been applied in oxidative coupling reactions. For instance, a palladium(II)/monoprotected amino acid catalytic system has been used for the asymmetric C-H/C-H cross-coupling of ferrocenes with azoles like oxazoles and thiazoles. researchgate.net This type of reaction represents a highly efficient strategy for building molecular complexity by directly joining two C-H bonds.
Organocatalytic Systems Involving Dihydrooxazole Moietiesnih.gov
While most renowned as ligands for metals, the dihydrooxazole unit can also be incorporated into molecules that function as organocatalysts, obviating the need for a metal. In these systems, the oxazoline moiety often acts as a chiral Lewis base.
A key example is the use of heteroaromatic N-oxides modified with a chiral oxazoline group. mdpi.com These compounds have been successfully employed as organocatalysts in the allylation of aldehydes with allyl-trichlorosilane. mdpi.com In this reaction, the N-oxide portion of the catalyst is believed to activate the silicon reagent, while the chiral oxazoline ring helps to create an asymmetric environment, thereby inducing enantioselectivity in the C-C bond-forming step. This dual-activation approach, combining the properties of the N-oxide and the chiral oxazoline, demonstrates the versatility of the dihydrooxazole framework beyond its traditional role as a simple ligand. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-nonyl-4,5-dihydrooxazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., β-amino alcohols with carbonyl compounds). For example, refluxing hydrazide derivatives in DMSO (18 hours, 65% yield) followed by crystallization (water-ethanol) is a validated approach . Optimization includes varying solvents (e.g., DMF, ethanol), catalysts (e.g., ZnCl₂ for thiazolidinone derivatives ), and reaction times. Sonication can reduce reaction times to 2–20 minutes with comparable yields (65–80%) . Monitor purity via TLC and confirm structures using NMR/IR.
Q. How can researchers characterize this compound’s structure and purity?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the oxazoline ring and alkyl chain integration. Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous oxazole derivatives . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS with internal standards like deuterated analogs (e.g., AOZ-d4, AMOZ-d5 ).
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Determine solubility in polar (water, ethanol) vs. nonpolar solvents (hexane) using shake-flask methods. Stability studies under varying pH/temperature (e.g., 25–60°C) assess degradation via HPLC . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure thermal stability and melting points (e.g., analogs show m.p. 141–143°C ).
Advanced Research Questions
Q. How do substituents on the oxazoline ring influence the compound’s reactivity and biological activity?
- Methodological Answer : Synthesize analogs with varying alkyl/aryl groups (e.g., 4-isopropyl-2-phenyl derivatives ). Test reactivity in nucleophilic additions or ring-opening reactions. Biological activity is screened via enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial tests (MIC values). Computational modeling (DFT) predicts electronic effects of substituents on reactivity .
Q. What advanced analytical methods resolve discrepancies in spectral data or purity assessments?
- Methodological Answer : Contradictions between GC-MS and LC-MS results may arise from thermal degradation or ionization inefficiency. Use high-resolution MS (HRMS) for accurate mass validation. For chiral purity, employ chiral HPLC (e.g., CHIRALPAK® columns) or polarimetry. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
Q. How can mechanistic insights into this compound’s formation be gained?
- Methodological Answer : Perform kinetic studies under varied temperatures/solvents to deduce rate laws. Isotopic labeling (e.g., ¹⁵N or ²H) tracks bond formation pathways . In situ FTIR monitors intermediate species during reflux. Computational studies (e.g., Gaussian software) model transition states and activation energies .
Q. What strategies improve the enantiomeric excess (ee) of chiral this compound derivatives?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Evaluate ee via chiral SFC (supercritical fluid chromatography) or NMR with chiral shift reagents. Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances ee (e.g., 99% ee achieved for (R)-configured analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
